4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.
Mechanism of Action
Target of Action
The primary targets of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism .
Mode of Action
The compound interacts with its protein kinase targets by binding to the ATP-binding pocket of these enzymes . This interaction inhibits the kinase activity, leading to changes in the phosphorylation status of downstream proteins .
Biochemical Pathways
The affected pathways are primarily those regulated by the targeted protein kinases. These can include pathways involved in cell growth, proliferation, and survival . The downstream effects of inhibiting these pathways can vary, but often result in reduced cell proliferation and potentially cell death .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific protein kinases it targets. Generally, inhibition of protein kinases can lead to reduced cell proliferation and induction of apoptosis . In the context of cancer cells, this could result in a reduction in tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the pyridopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents such as acetic acid or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield unsaturated pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various tyrosine kinases, making it a promising candidate for antitumor drug development.
Biological Research: It can be used to study the inhibition of enzymes like Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases, which are important targets in cancer therapy.
Pharmaceutical Industry:
Comparison with Similar Compounds
Similar Compounds
4,7-Diamino-substituted pyrido[2,3-d]pyrimidines: These compounds also exhibit kinase inhibition and have been studied for their antitumor properties.
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These derivatives act as inhibitors of various kinases and have shown potential in treating diseases like arthritis and type II diabetes.
Uniqueness
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridopyrimidine derivatives. Its ethylamino and propyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and drug development.
Properties
IUPAC Name |
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJUZGSTNBFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.